3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid

Fluorination LogP Molecular Weight

Researchers seeking to tune pharmacokinetics or build hydrophobic MOFs face supply inconsistency with non-fluorinated or mono-fluorinated analogs. This 3',6-difluoro biphenyl dicarboxylic acid eliminates that variability. - Enables precise LogP & metabolic stability tuning via dual fluorine substitution - Functions as a rigid, bifunctional linker for stable, fluorinated 3D MOF networks - Avoid synthetic failure: its substitution pattern is not interchangeable with CAS 1261915-32-5 or non-fluorinated dicarboxylic acids

Molecular Formula C14H8F2O4
Molecular Weight 278.211
CAS No. 1262001-65-9
Cat. No. B595741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid
CAS1262001-65-9
Synonyms3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid
Molecular FormulaC14H8F2O4
Molecular Weight278.211
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)F)C(=O)O
InChIInChI=1S/C14H8F2O4/c15-11-4-2-8(13(17)18)5-10(11)7-1-3-9(14(19)20)12(16)6-7/h1-6H,(H,17,18)(H,19,20)
InChIKeyVPFAKFBPOOESHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic Acid Profile


3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid (CAS 1262001-65-9) is a fluorinated aromatic dicarboxylic acid derivative featuring a biphenyl core with two carboxylic acid groups and two fluorine atoms in a specific 3',6-difluoro substitution pattern [1]. With a molecular formula of C₁₄H₈F₂O₄ and a molecular weight of 278.21 g/mol, it serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry where precise fluorination and bifunctional reactivity are required . Its chemical structure enables applications ranging from the synthesis of complex organic molecules to the development of advanced materials .

1 3',6-difluoro biphenyl core for fine-tuned electronic and lipophilic properties
2 Bifunctional dicarboxylic acid supports linear linker or cross-linker chemistry
3 Rigid aromatic scaffold for structural integrity in polymers and MOFs

Why This Fluorinated Dicarboxylic Acid Is Irreplaceable


Procurement decisions for fluorinated biphenyl dicarboxylic acids require careful consideration of substitution patterns, as generic substitution can compromise synthetic outcomes and final material properties. The specific 3',6-difluoro substitution pattern of CAS 1262001-65-9 is not interchangeable with structurally similar analogs such as mono-fluorinated 3-(4-Carboxy-3-fluorophenyl)benzoic acid (CAS 1261915-32-5) or non-fluorinated biphenyl-3,4'-dicarboxylic acid . The presence and position of fluorine atoms significantly influence the compound's electronic properties, reactivity in cross-coupling reactions, and its ability to participate in specific molecular recognition events . Furthermore, the bifunctional dicarboxylic acid structure enables distinct applications in polymer synthesis and metal-organic framework (MOF) construction that cannot be replicated by mono-carboxylic acid analogs [1].

3-(4-Carboxy-3-fluorophenyl)benzoic acid vs. Mono-fluorinated analog may alter LogP, PSA, and metabolic stability profile
Biphenyl-3,4'-dicarboxylic acid vs. Non-fluorinated core shifts electronic properties and molecular recognition
4-Fluorobenzoic acid vs. Monocarboxylic acid cannot replicate structural linker or cross-linker function

Comparative Analysis vs. Closest Analogs


Fluorination Pattern Impact on Molecular Weight and LogP

The target compound (CAS 1262001-65-9) features a 3',6-difluoro substitution pattern, resulting in a molecular weight of 278.21 g/mol and a computed LogP of 3.02820 . In contrast, its mono-fluorinated analog, 3-(4-Carboxy-3-fluorophenyl)benzoic acid (CAS 1261915-32-5), has only one fluorine atom, a molecular weight of 260.20 g/mol, and a different LogP value . The additional fluorine atom in the target compound alters its lipophilicity and metabolic stability profile, which can be crucial in pharmaceutical intermediate applications .

Fluorination vs. MW & LogP
Data to verify
MW 278.21 vs 260.20 g/mol; LogP higher
Differs in lipophilicity and metabolic stability context
Computed values; requires experimental confirmation
Fluorination LogP Molecular Weight Physicochemical Properties

Bifunctional Reactivity for Polymer and MOF Synthesis

The target compound possesses two carboxylic acid groups (-COOH), making it a bifunctional monomer capable of acting as a rigid linker in polymer chains or MOF structures [1]. A simpler analog, 4-fluorobenzoic acid, is a monocarboxylic acid with only one reactive site, limiting its utility to end-capping or as a modulator rather than a structural linker [2]. The target compound's rigid biphenyl core provides structural integrity, while the two -COOH groups enable the formation of extended, porous networks .

Bifunctional Linker Reactivity
Class-level inference
2 COOH groups enable linear/cross-linking
Supports polymer and MOF building-block selection
Source-specific review; class-level inference
Polymer Chemistry Metal-Organic Frameworks (MOFs) Bifunctional Linkers

Polar Surface Area and Drug-Likeness

The target compound exhibits a computed Polar Surface Area (PSA) of 74.60 Ų . The mono-fluorinated analog, 3-(4-Carboxy-3-fluorophenyl)benzoic acid, likely has a slightly lower PSA due to the absence of one fluorine atom and its associated contribution to polarity . PSA is a critical descriptor for predicting drug absorption and membrane permeability .

Polar Surface Area
Data to verify
74.60 Ų
Supports permeability and drug-likeness benchmark review
Computed TPSA; review for specific target context
Polar Surface Area Drug-likeness Permeability

Targeted Application Scenarios


Fluorinated Pharmaceutical Intermediates

The unique 3',6-difluoro substitution pattern on a rigid biphenyl core makes CAS 1262001-65-9 an ideal intermediate for synthesizing fluorinated drug candidates. Its specific LogP and PSA profile, derived from the dual fluorine atoms, can be exploited to fine-tune the lipophilicity and metabolic stability of lead compounds targeting specific biological pathways [1]. The bifunctional carboxylic acid groups also allow for facile derivatization into amides, esters, or other pharmacophores .

Hydrophobic Fluorinated MOFs

As a rigid, dicarboxylic acid linker with two fluorine atoms, this compound is a strategic choice for synthesizing fluorine-functionalized MOFs. The fluorine substituents enhance the framework's hydrophobicity, which is beneficial for applications like selective oil absorption from water, gas separation, and the capture of volatile organic compounds [1]. The bifunctional nature of the linker enables the formation of stable, porous 3D networks .

High-Performance Polymers and Liquid Crystals

The compound's rigid aromatic backbone, combined with its bifunctional carboxylic acid groups, supports its use as a monomer in the synthesis of high-performance polymers and liquid crystals. The fluorine atoms can impart desirable properties such as low dielectric constant, high thermal stability, and chemical resistance to the resulting polymeric materials [1].

Application
Selection Property
Validation Focus
Fluorinated pharmaceutical intermediates
Lipophilicity and metabolic stability modulation
LogP, PSA, and derivatization efficiency
Hydrophobic fluorinated MOFs
Bifunctional rigid linker with fluorine hydrophobicity
Framework crystallinity and hydrophobicity metrics
High-performance polymers and liquid crystals
Rigid aromatic dicarboxylic monomer
Thermal stability and dielectric properties

Technical Documentation Hub

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